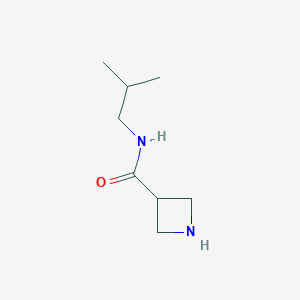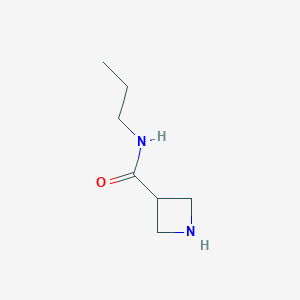
N-propylazetidine-3-carboxamide
Vue d'ensemble
Description
N-propylazetidine-3-carboxamide is a useful research compound. Its molecular formula is C7H14N2O and its molecular weight is 142.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Cross-Dehydrogenative Coupling Reactions : The direct carbamoylation of C–H and X–H bonds with formamides via cross-dehydrogenative coupling reactions is an effective method for preparing a variety of carboxamide, carbamate, and urea derivatives, prevalent in medicinal chemistry and natural product synthesis (He, Wu, & Vessally, 2020).
Synthesis and Antitumor Activities : Pyrazolopyrimidines and Schiff bases derived from 5-amino-3-(arylamino)-1H-pyrazole-4-carboxamides exhibit in vitro antitumor activities against different human cancer cell lines, suggesting their potential in cancer treatment (Hafez et al., 2013).
Catalytic Synthesis and Antimicrobial Activity : The methodology for synthesizing novel N-(3-chloro-2-oxo-4-phenylazetidin-1-yl)-4-(1H-indol-3-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide analogues, focusing on eco-friendly pathways, has shown significant in vitro antibacterial and antifungal activities (Desai & Bhatt, 2016).
New Antiarrhythmic Agents : Research on N-(omega-Aminoalkyl)-2,2,5,5-tetramethyl-3-pyrroline- or -pyrrolidine-3-carboxamides, which are active against aconitine-induced arrhythmia, has contributed to the development of new antiarrhythmic agents (Hankovszky, Hideg, Bódi, & Frank, 1986).
Inhibitors of NF-kappaB and AP-1 Gene Expression : N-[3, 5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5 -yl]carboxamide, an inhibitor of transcription mediated by both NF-kappaB and AP-1 transcription factors, has been studied for improving oral bioavailability (Palanki et al., 2000).
Antiviral Research : Oseltamivir carboxylate, a potent inhibitor of influenza A and B neuraminidase, is an example of a compound with significant clinical relevance in antiviral therapy (Ives et al., 2002).
Chemically-Modified Nucleotide Reagents : The synthesis of chemically-modified derivatives of cytidine, bearing a 5-(N-substituted-carboxamide) functional group, for use in aptamer discovery via the SELEX process, highlights the applicability of such compounds in molecular biology and drug discovery (Rohloff et al., 2015).
Propriétés
IUPAC Name |
N-propylazetidine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c1-2-3-9-7(10)6-4-8-5-6/h6,8H,2-5H2,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBMJCPLNNKJRCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1CNC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


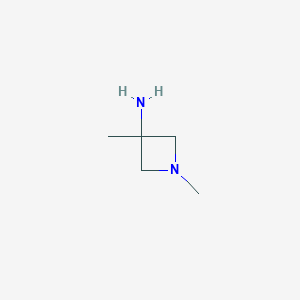
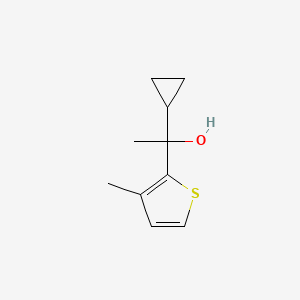
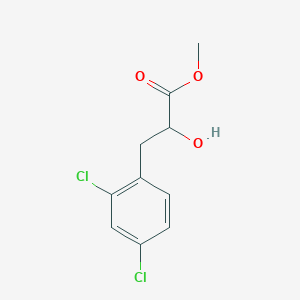
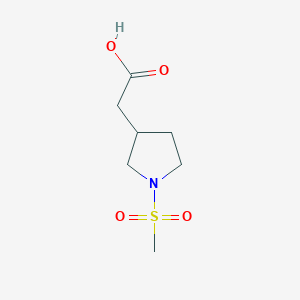
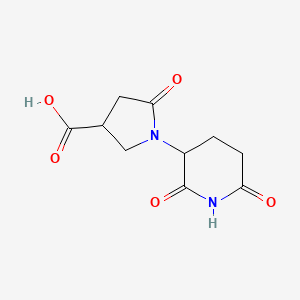
![8-(2-Methylcyclopropanecarbonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B7941970.png)

![5-Bromo-N-[(2S)-1-hydroxypropan-2-yl]-2-methylbenzamide](/img/structure/B7941981.png)


![Propyl({[4-(trifluoromethyl)cyclohexyl]methyl})amine](/img/structure/B7942009.png)
![(2-Methoxyethyl)({[4-(trifluoromethyl)cyclohexyl]methyl})amine](/img/structure/B7942013.png)
